![molecular formula C11H20O B1605918 (+/-)-Isobornyl methyl ether CAS No. 5331-32-8](/img/structure/B1605918.png)
(+/-)-Isobornyl methyl ether
Overview
Description
Molecular Structure Analysis
The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The bond angle in ethers is close to the tetrahedral angle, which is around 112 degrees .Chemical Reactions of Ethers Ethers can undergo a number of chemical reactions. One of the most common reactions is the cleavage of the C-O bond by strong acids . This reaction can proceed through an S_N1, S_N2, or E1 mechanism, depending on the conditions .
Scientific Research Applications
Ether Compounds in Anesthesia and Analgesia : Ether compounds, such as methyl-n-propyl ether, have been explored for their anesthetic properties. These studies highlight the significance of ether compounds in medical applications, although specific research on (+/-)-Isobornyl methyl ether is not mentioned (Rees & Gray, 1950).
Synthesis of High Octane Ethers : Research has focused on synthesizing high octane ethers, like methyl isobutyl ether (MIBE) and methyl tertiary butyl ether (MTBE), from synthesis gas derived from coal. This indicates the potential use of similar ethers, including (+/-)-Isobornyl methyl ether, in fuel applications (Klier et al., 1993).
Ethers in Fuel and Petrochemical Industry : Methyl tert-butyl ether (MTBE) is widely used in the chemical and petrochemical industry as a non-polluting octane booster for gasoline and as an organic solvent. This suggests potential applications of (+/-)-Isobornyl methyl ether in similar industries (Park, Han, & Gmehling, 2002).
Green Synthesis of Isobornyl Compounds : Research has been conducted on green synthetic methods for isobornyl compounds, such as allyl isobornyl ether, using camphene and allyl alcohol. This indicates the environmental considerations and sustainable approaches in synthesizing isobornyl compounds, which might be relevant for (+/-)-Isobornyl methyl ether as well (Wang Shikang et al., 2012).
Ethers Formation from Borneol and Isoborneol : Research has shown that dl-Borneol and dl-isoborneol can produce different ethers when reacted with boron trifluoride etherate. This could provide insights into the reactivity and potential applications of (+/-)-Isobornyl methyl ether (Nagai et al., 1974).
Mechanism of Action
The mechanism of action of ethers in chemical reactions often involves the formation of a good leaving group through protonation of the ether oxygen, which can then be eliminated as part of an S_N1, S_N2, or E1 reaction mechanism .
Physical and Chemical Properties of Ethers Ethers have boiling points that are about the same as alkanes of comparable molar mass . This is because ethers, unlike alcohols, do not form hydrogen bonds with each other, resulting in lower boiling points .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVOKYSOWTPIG-KKZNHRDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052174 | |
Record name | (1R,2R,4R)-2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane -rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Isobornyl methyl ether | |
CAS RN |
5331-32-8 | |
Record name | Isobornyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5331-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1R,2R,4R)-2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane -rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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